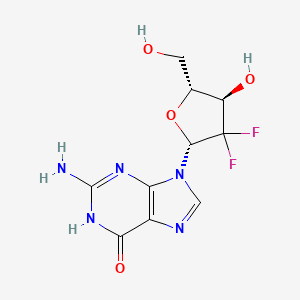

2',2'-Difluorodeoxyguanosine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du LY-223592 implique la fluoration de la désoxyguanosine. Les étapes clés comprennent :

Fluoration : Introduction d'atomes de fluor en position 2' de la désoxyguanosine.

Purification : Le produit est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée (>98%).

Méthodes de production industrielle

La production industrielle du LY-223592 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Fluoration en vrac : Utilisation d'agents fluorants de qualité industrielle.

Purification à grande échelle : Utilisation de la chromatographie liquide haute performance (HPLC) pour la purification.

Contrôle qualité : S'assurer que le produit final répond à des normes de qualité strictes.

Analyse Des Réactions Chimiques

Types de réactions

LY-223592 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels.

Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'azoture de sodium.

Produits principaux

Applications de la recherche scientifique

LY-223592 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides.

Biologie : Étudié pour ses effets sur les processus cellulaires et la synthèse de l'ADN.

Médecine : Exploré pour son potentiel en tant qu'agent antitumoral, en particulier dans le traitement des cancers de l'ovaire et du poumon.

Mécanisme d'action

LY-223592 exerce ses effets en s'incorporant dans l'ADN pendant la réplication, ce qui conduit à la terminaison de la chaîne et à l'inhibition de la synthèse de l'ADN. Ce mécanisme est similaire à celui d'autres analogues de nucléosides, ce qui le rend efficace contre les cellules cancéreuses en division rapide. Les cibles moléculaires comprennent les ADN polymérases et autres enzymes impliquées dans la réplication de l'ADN .

Applications De Recherche Scientifique

LY-223592 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying nucleoside analogs.

Biology: Investigated for its effects on cellular processes and DNA synthesis.

Medicine: Explored for its potential as an antitumor agent, particularly in treating ovarian and lung cancers.

Mécanisme D'action

LY-223592 exerts its effects by incorporating into DNA during replication, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to other nucleoside analogs, making it effective against rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

Composés similaires

Gemcitabine : Un autre analogue de nucléoside doté d'une activité antitumorale similaire.

2'-désoxy-2',2'-difluorocytidine : Partage des similitudes structurelles et des mécanismes d'action.

Unicité

LY-223592 est unique en raison de son motif de fluoration spécifique, qui améliore sa stabilité et son efficacité par rapport aux autres analogues de nucléosides. Sa structure chimique distincte permet des interactions ciblées avec les ADN polymérases, ce qui en fait un composé précieux dans la recherche sur le cancer .

Activité Biologique

2',2'-Difluorodeoxyguanosine (df-dG) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is structurally similar to deoxyguanosine but features two fluorine atoms at the 2' position, which significantly alters its biological activity. This article aims to explore the biological activity of df-dG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of df-dG primarily stems from its ability to interfere with nucleic acid metabolism and cellular processes. The incorporation of df-dG into DNA can lead to:

- Inhibition of DNA synthesis : As a nucleoside analog, df-dG competes with natural deoxyguanosine for incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes.

- Induction of cytotoxicity : The presence of fluorine atoms can enhance the compound's stability and alter its interaction with cellular targets, leading to increased cytotoxic effects in cancer cells .

- Antiviral properties : df-dG has shown promise as an antiviral agent, particularly against certain viral infections by inhibiting viral replication through similar mechanisms as those observed in cancer cells .

Cytotoxicity and Efficacy

Recent studies have demonstrated that df-dG exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of df-dG compared to other nucleoside analogs:

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | HeLa (cervical cancer) | Inhibition of DNA synthesis |

| 2-Deoxyguanosine | 5 | HeLa | Competitive inhibition |

| Gemcitabine | 1 | MCF-7 (breast cancer) | Nucleotide pool depletion |

These data indicate that df-dG is significantly more effective than its non-fluorinated counterpart, 2-deoxyguanosine, and demonstrates comparable efficacy to gemcitabine in certain contexts.

Case Studies

-

Case Study: Glioblastoma Multiforme

A study evaluated the effects of df-dG on glioblastoma multiforme (GBM) cells. Results showed that df-dG not only inhibited cell proliferation but also induced apoptosis through the activation of p53 signaling pathways. The study concluded that df-dG could serve as a potential therapeutic agent for GBM due to its ability to target glycolytic pathways effectively . -

Case Study: Viral Infections

In vitro studies on feline herpes virus demonstrated that df-dG exhibited selective antiviral activity. The compound was shown to be activated by viral thymidine kinase, leading to effective inhibition of viral replication without significant toxicity to host cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of df-dG have been investigated in several studies. The fluorination at the 2' position enhances the compound's stability and cellular uptake compared to traditional nucleoside analogs. This modification may allow for lower dosing regimens while maintaining therapeutic efficacy.

Safety Profile

While df-dG shows promise as a therapeutic agent, its safety profile remains under investigation. Preliminary studies suggest manageable toxicity levels; however, further clinical trials are necessary to fully assess long-term effects and potential side effects associated with its use.

Propriétés

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 | |

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.